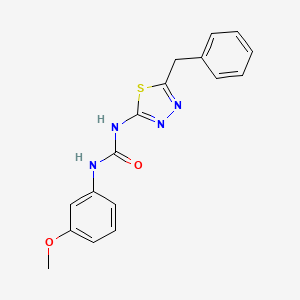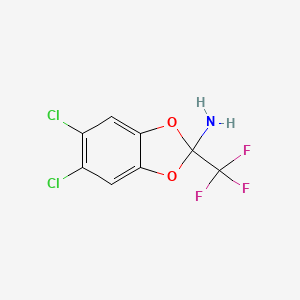
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine is a heterocyclic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzodioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine typically involves the reaction of 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxole with an amine source. One common method is the nucleophilic substitution reaction where the amine group replaces a leaving group on the benzodioxole ring. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted benzodioxole compounds .
Aplicaciones Científicas De Investigación
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiparasitic agents, particularly for the treatment of leishmaniasis.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. In the context of its antiparasitic activity, the compound disrupts the oxidative phosphorylation process in parasites by acting as an uncoupler. This leads to the dissipation of the proton gradient across the mitochondrial membrane, ultimately inhibiting ATP synthesis and causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
- 5,6-Dichloro-2-(trifluoromethyl)pyrimidin-4-amine
Comparison
Compared to similar compounds, 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine exhibits unique properties due to the presence of the benzodioxole ring.
Propiedades
Número CAS |
146628-56-0 |
|---|---|
Fórmula molecular |
C8H4Cl2F3NO2 |
Peso molecular |
274.02 g/mol |
Nombre IUPAC |
5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-3-1-5-6(2-4(3)10)16-8(14,15-5)7(11,12)13/h1-2H,14H2 |
Clave InChI |
XAGSXPKZLVNTID-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)OC(O2)(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



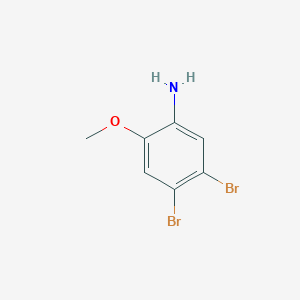
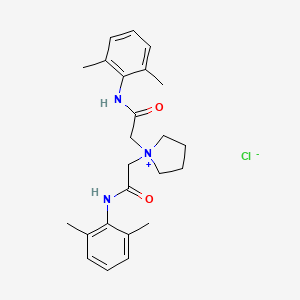
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)
![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
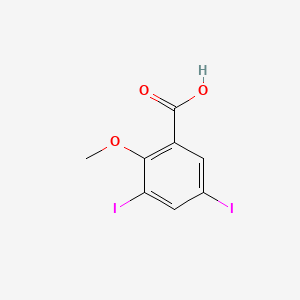

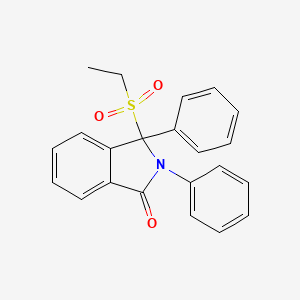
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
